

Meriolin 16: A Potent CDK9 Inhibitor for Transcriptional Regulation Research

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Compound of Interest

Compound Name: Meriolin 16

Cat. No.: B12385622

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A Comparative Analysis of **Meriolin 16**'s Potency and Cellular Effects Against Other Leading CDK9 Inhibitors

This guide provides a comprehensive comparison of **Meriolin 16**'s cyclin-dependent kinase 9 (CDK9) inhibitory activity with other well-established CDK9 inhibitors, including Flavopiridol, Dinaciclib, AZD4573, and SNS-032. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting transcriptional regulation in diseases such as cancer.

Biochemical Potency: A Head-to-Head Comparison

Meriolin 16 has been identified as a potent multi-kinase inhibitor with significant activity against CDKs, including the transcription-regulating kinase CDK9. While a direct head-to-head biochemical IC50 value for **Meriolin 16** against CDK9 is not publicly available, kinome screening data and cellular activity assays provide strong evidence of its potent inhibitory effects. A recent study demonstrated that **Meriolin 16** potently inhibits CDK9 in a concentration-dependent manner.^[1] Furthermore, its cytotoxic effects in cancer cell lines are comparable to those of Dinaciclib, a known potent CDK9 inhibitor.^[1]

For a clear comparison, the following table summarizes the reported biochemical IC50 values for several established CDK9 inhibitors.

Inhibitor	CDK9 IC50 (nM)	Additional CDK Targets (IC50 < 100 nM)
Meriolin 16	Data Not Available (Potent Inhibition Demonstrated)[1]	CDK1, CDK2, CDK5, CDK7, etc.[1]
Flavopiridol	~20-100	CDK1, CDK2, CDK4, CDK6, CDK7
Dinaciclib	4	CDK1 (3 nM), CDK2 (1 nM), CDK5 (1 nM)
AZD4573	<4	Highly Selective for CDK9
SNS-032	4	CDK2 (38 nM), CDK7 (62 nM)

Cellular Activity: Inhibition of Cell Growth

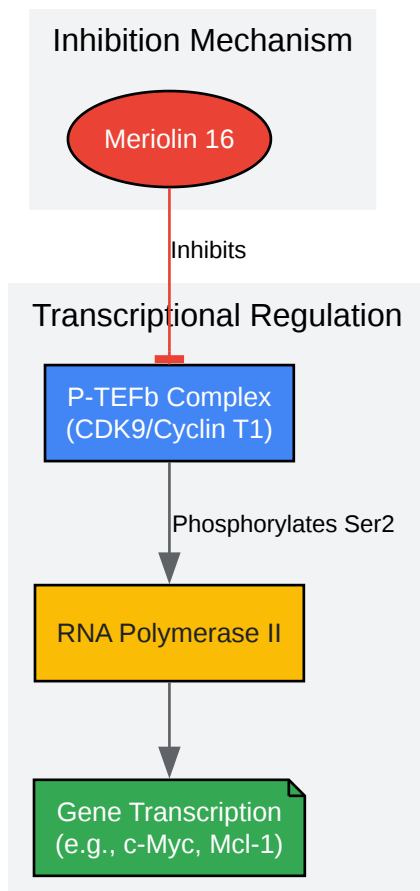
The inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, making it a promising strategy for cancer therapy. The cytotoxic potential of **Meriolin 16** has been evaluated in various cancer cell lines, demonstrating IC50 values in the nanomolar range, comparable to the potent CDK9 inhibitor Dinaciclib.[1]

Inhibitor	Cell Line	Cytotoxicity IC50 (nM)
Meriolin 16	Ramos (Burkitt's Lymphoma)	30
Dinaciclib	Ramos (Burkitt's Lymphoma)	10
Meriolin 16	Various Leukemia/Lymphoma Lines	10 - 40
SNS-032	NALM6 (B-cell ALL)	200

Visualizing the Mechanism of Action

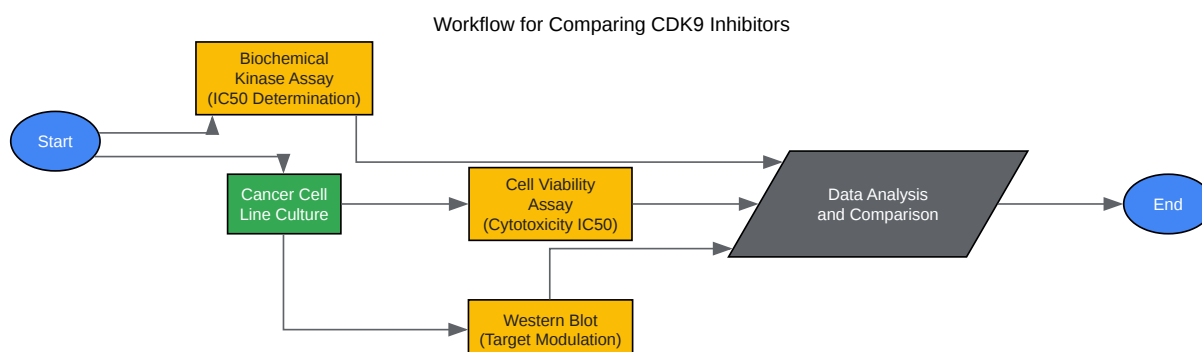
To understand the biological context of CDK9 inhibition, the following diagrams illustrate the CDK9 signaling pathway and a general experimental workflow for inhibitor validation.

CDK9 Signaling and Inhibition



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Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II to promote gene transcription. **Meriolin 16** inhibits this process.



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References

- 1. Novel meriolin derivatives potently inhibit cell cycle progression and transcription in leukemia and lymphoma cells via inhibition of cyclin-dependent kinases (CDKs) - PMC [pmc.ncbi.nlm.nih.gov]
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